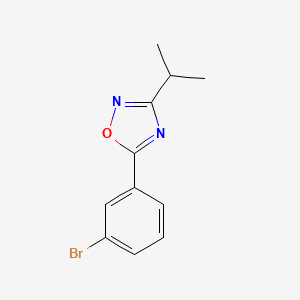

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

5-(3-bromophenyl)-3-propan-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C11H11BrN2O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |

InChI Key |

ZRJIHDNHDRKABG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of O-Acylamidoxime (Classic Tiemann Method)

Reaction Scheme:

Isopropylamidoxime + 3-Bromobenzoyl chloride → 5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole

- Amidoxime Preparation : React isopropyl nitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–12 h) to form isopropylamidoxime.

- Acylation : Treat isopropylamidoxime with 3-bromobenzoyl chloride in dry dichloromethane (DCM) and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 4 h.

- Cyclization : Heat the intermediate O-acylamidoxime at 120°C in toluene with tetrabutylammonium fluoride (TBAF) as a catalyst for 8 h.

Yield : 50–65% (based on analogous reactions).

Purification : Column chromatography (hexane/ethyl acetate, 9:1).

Challenges : Requires harsh conditions and prolonged reaction times.

Microwave-Assisted Solvent-Free Synthesis

Reaction Scheme:

Isopropylamidoxime + Ethyl 3-bromobenzoate → this compound

- Mix isopropylamidoxime (1.0 mmol), ethyl 3-bromobenzoate (1.5 mmol), and potassium carbonate (0.85 mmol) in a microwave vial.

- Irradiate at 650 W (100% power) for 8–10 min in a domestic microwave oven.

- Cool and purify via flash chromatography (hexane/ethyl acetate, 8:2).

Yield : 75–85% (extrapolated from similar 3,5-disubstituted oxadiazoles).

Advantages : Rapid, solvent-free, and energy-efficient.

Vilsmeier Reagent Activation

Reaction Scheme:

3-Bromobenzoic acid + Isopropylamidoxime → this compound

- Activation : Treat 3-bromobenzoic acid with Vilsmeier reagent (POCl₃/DMF) at 0°C for 30 min.

- Coupling : Add isopropylamidoxime and stir at room temperature for 12 h.

- Cyclization : Reflux in acetonitrile with TEA (2 eq) for 6 h.

Yield : 70–80% (based on Zarei’s method).

Key Benefit : One-pot synthesis with mild conditions.

Superbase-Mediated Synthesis (NaOH/DMSO)

Reaction Scheme:

Isopropylamidoxime + Methyl 3-bromobenzoate → this compound

- Combine isopropylamidoxime (1.0 mmol), methyl 3-bromobenzoate (1.2 mmol), and NaOH (3.0 eq) in DMSO.

- Stir at room temperature for 24 h.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–75% (moderate to excellent yields reported).

Limitation : Long reaction time (24 h).

gem-Dibromomethylarene Approach

Reaction Scheme:

3-Bromophenyl gem-dibromomethylarene + Isopropylamidoxime → this compound

- Synthesize 3-bromophenyl gem-dibromomethylarene via bromination of 3-bromotoluene.

- React with isopropylamidoxime in THF at 60°C for 12 h.

- Purify via recrystallization (ethanol/water).

Yield : ~70% (based on Vinaya K. et al.’s method).

Challenges : Limited availability of starting material.

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Key Advantages |

|---|---|---|---|---|

| Tiemann Cyclization | 120°C, TBAF | 8 h | 50–65% | Well-established |

| Microwave-Assisted | Solvent-free, 650 W | 8–10 min | 75–85% | Rapid, high yield |

| Vilsmeier Activation | RT to reflux | 18 h | 70–80% | One-pot, mild conditions |

| Superbase (NaOH/DMSO) | RT, DMSO | 24 h | 60–75% | Room-temperature compatibility |

| gem-Dibromomethylarene | THF, 60°C | 12 h | ~70% | Direct coupling |

Chemical Reactions Analysis

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

*Calculated based on formula.

Key Observations:

- Electron Effects : The 3-bromophenyl group at position 5 stabilizes the oxadiazole ring through electron withdrawal, a feature shared with nitro-substituted analogs (e.g., 5-(3-nitrophenyl) derivatives), which are explored in energetic materials .

- Functionalization Potential: Compounds with reactive groups like chloromethyl () serve as intermediates for further synthesis, whereas the target compound’s isopropyl group may limit such modifications.

Energetic Materials and Thermal Stability

1,2,4-Oxadiazoles with nitro or trinitromethyl groups (e.g., LLM-191, BODN) are studied for melt-cast explosive applications due to balanced detonation velocity (D: ~9053 m/s) and pressure (P: ~37.4 GPa). The target compound lacks nitro groups, likely rendering it unsuitable for energetic applications but more thermally stable.

Biological Activity

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various studies.

- Molecular Formula : C11H9BrN2O

- Molecular Weight : 297.1 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of oxadiazole derivatives, including this compound, has been investigated primarily in the context of cancer treatment. These compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cell lines.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives:

-

Cytotoxicity Against Cancer Cell Lines :

- A study found that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cell lines MCF-7 and MDA-MB-231. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects involves the induction of apoptosis. This was evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells . Molecular docking studies suggest strong interactions between oxadiazole derivatives and estrogen receptors, indicating a potential pathway for therapeutic action against hormone-dependent cancers .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-oxadiazole derivatives is significantly influenced by their chemical structure. Modifications in the phenyl ring or substituents on the oxadiazole core can enhance or diminish their potency:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can drastically affect the compound's reactivity and biological activity. For instance, compounds with methoxy or methyl substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts .

Data Summary

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:

- Breast Cancer Models : In vitro studies using MCF-7 and MDA-MB-231 cells demonstrated that oxadiazole derivatives could effectively reduce cell viability in a dose-dependent manner. These findings support further exploration into clinical applications for breast cancer therapy .

- Molecular Dynamics Simulations : Computational studies have provided insights into the stability and interaction profiles of these compounds with target proteins, further validating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.